
5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 5-position and a pyrrolidin-3-yloxy group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves the nucleophilic substitution reaction of 5-chloropyrimidine with pyrrolidin-3-ol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography and converted to its hydrochloride salt form.
化学反応の分析
Types of Reactions
5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 5-position can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidin-3-yloxy group can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding pyrimidine and pyrrolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Reduced pyrrolidine derivatives.
科学的研究の応用
5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the pyrrolidin-3-yloxy group can modulate the compound’s binding affinity and specificity. The chloro group at the 5-position can participate in hydrogen bonding or van der Waals interactions, enhancing the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine
- 2-(Pyrrolidin-3-yloxy)pyrimidine
- 5-Chloro-2-(morpholin-4-yloxy)pyrimidine
Uniqueness
5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is unique due to the presence of both the chloro and pyrrolidin-3-yloxy groups, which confer distinct chemical and biological properties. The hydrochloride salt form further enhances its solubility and stability, making it more versatile for various applications compared to its analogs.
特性
分子式 |
C8H11Cl2N3O |
|---|---|
分子量 |
236.10 g/mol |
IUPAC名 |
5-chloro-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |
InChI |
InChI=1S/C8H10ClN3O.ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;/h3-4,7,10H,1-2,5H2;1H |
InChIキー |
YKAHXMSFMGXSKI-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1OC2=NC=C(C=N2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)
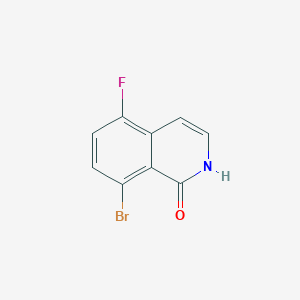
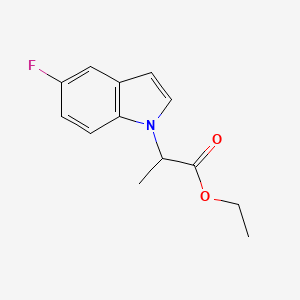

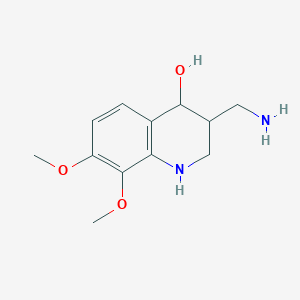



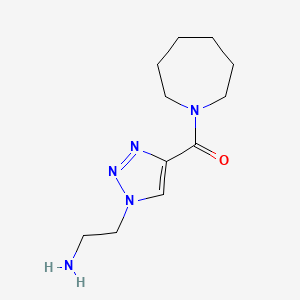
![(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11871194.png)
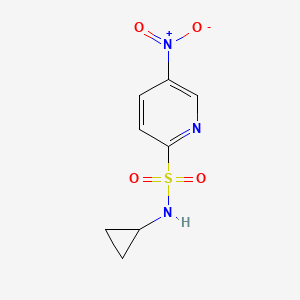

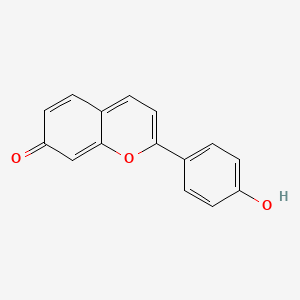
![6-Methoxybenzo[g]isoquinoline-5,10-dione](/img/structure/B11871224.png)
